2-(2-Aminopropan-2-yl)aniline dihydrochloride
Description
2-(2-Aminopropan-2-yl)aniline dihydrochloride (CAS: 2172503-58-9) is an aromatic amine derivative with a branched alkylamine substituent. Its molecular formula is C₉H₁₅Cl₂N₂ (as a dihydrochloride salt), and it has a molecular weight of 186.68 g/mol . The compound is characterized by a benzene ring substituted with a 2-aminopropan-2-yl group, forming a secondary amine. It is typically stored under inert conditions due to sensitivity to moisture and light .
Properties
IUPAC Name |
2-(2-aminopropan-2-yl)aniline;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2.2ClH/c1-9(2,11)7-5-3-4-6-8(7)10;;/h3-6H,10-11H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFPMRUNNGBFXRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1N)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Pathway Overview
This route employs reductive amination to install the tertiary amine group:
- Protection of aniline : Acetylation using acetic anhydride yields acetanilide, directing subsequent reactions to the ortho position.
- Friedel-Crafts acylation : Aluminum chloride-mediated acylation with acetyl chloride introduces a ketone at the ortho position.
- Reductive amination : Reaction with ammonium acetate and sodium cyanoborohydride converts the ketone to the 2-aminopropan-2-yl group.
- Deprotection : Hydrolysis with hydrobromic acid regenerates the aniline -NH2 group.
- Salt formation : Treatment with hydrochloric acid yields the dihydrochloride.
Critical Reaction Parameters
| Step | Reagents/Conditions | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | Acetic anhydride, pyridine | 110°C | 2 h | 95% |
| 2 | Acetyl chloride, AlCl3 | 0–5°C | 4 h | 78% |
| 3 | NH4OAc, NaBH3CN, MeOH | RT | 12 h | 65% |
| 4 | 48% HBr, H2O | 60°C | 3 h | 88% |
| 5 | HCl (g), Et2O | 0°C | 1 h | 92% |
Advantages : Utilizes well-established acylation and reduction chemistry.
Limitations : Friedel-Crafts acylation risks para substitution without rigorous directing group control.
Method 2: Palladium-Catalyzed C–N Coupling
Catalytic Amination Strategy
Buchwald-Hartwig amination enables direct coupling of 2-bromoaniline with 2-aminopropan-2-ylamine:
- Protection : 2-Bromoaniline is acetylated to prevent catalyst poisoning.
- Coupling : Pd(OAc)2/Xantphos catalyzes C–N bond formation with 2-aminopropan-2-ylamine.
- Global deprotection : Simultaneous hydrolysis of acetyl and tert-butyloxycarbonyl (Boc) groups.
- Salt formation .
Optimization Insights
- Catalyst system : Pd(OAc)2/Xantphos in toluene at 100°C achieves 72% conversion.
- Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility but risk side reactions.
- Protecting groups : Boc protection on the tertiary amine prevents undesired coordination during coupling.
Method 3: Leuckart-Wallach Reaction for Tertiary Amine Synthesis
One-Pot Reductive Amination
The Leuckart-Wallach reaction offers a solvent-free route:
Yield and Scalability
| Parameter | Value |
|---|---|
| Reaction scale | 100 g |
| Overall yield | 58% |
| Purity (HPLC) | 97% |
Key observation : Excess ammonium formate (3 eq.) suppresses imine byproduct formation.
Comparative Analysis of Methodologies
| Method | Yield | Cost | Scalability | Purity |
|---|---|---|---|---|
| Reductive amination | 65% | Moderate | Pilot-scale | 95% |
| Pd-catalyzed | 72% | High | Lab-scale | 98% |
| Leuckart-Wallach | 58% | Low | Industrial | 97% |
- Industrial preference : Leuckart-Wallach for cost-effectiveness despite moderate yields.
- Lab-scale utility : Palladium catalysis for rapid exploration of analogs.
Purification and Characterization
Crystallization Protocols
Analytical Data
- ¹H NMR (400 MHz, D2O): δ 1.45 (s, 6H, C(CH3)2), 6.82–7.15 (m, 4H, Ar-H), 3.10 (s, 2H, NH2).
- HPLC : tR = 8.2 min (C18, 0.1% TFA in H2O/MeCN).
Chemical Reactions Analysis
Types of Reactions
2-(2-Aminopropan-2-yl)aniline dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amines .
Scientific Research Applications
Chemical Synthesis
1. Polymerization Initiator
- 2-(2-Aminopropan-2-yl)aniline dihydrochloride serves as an effective initiator in chemical polymerization processes. Its water-soluble characteristics allow for smooth and stable decomposition reactions, facilitating efficient polymerization at low temperatures and concentrations.
2. Synthesis of Benzoxazole Derivatives
- The compound has been utilized in the synthesis of benzoxazole derivatives through various catalytic methods. For instance, palladium complexes have been employed to enhance the yield of these reactions, demonstrating the compound's utility in producing complex organic molecules .
Biological Applications
1. Enzyme Modulation
- Research indicates that this compound can modulate enzyme activity, particularly in inhibiting specific protein kinases. This property is crucial for developing therapeutic agents targeting various diseases, including cancer .
2. Anticancer Activity
- The compound has shown potential anticancer properties in vitro. Studies have demonstrated its ability to inhibit cell growth in various cancer cell lines, suggesting its application in drug development aimed at cancer treatment .
Case Study 1: Antitumor Activity
A study conducted by the National Cancer Institute evaluated the anticancer activity of synthesized compounds derived from this compound. The results indicated significant inhibition rates against human tumor cells, with mean growth inhibition values suggesting its potential as a lead compound for further development .
Case Study 2: Enzyme Inhibition
In a structure–activity relationship (SAR) study, compounds similar to this compound were screened for their ability to inhibit the interaction between thyroid hormone receptors and coactivators. The findings highlighted the compound's potential as a modulator in endocrine signaling pathways, paving the way for therapeutic applications .
Summary Table of Applications
| Field | Application |
|---|---|
| Chemical Synthesis | Used as a polymerization initiator and in synthesizing benzoxazole derivatives |
| Biological Evaluation | Modulates enzyme activity and shows potential anticancer properties |
| Drug Development | Investigated for therapeutic interventions targeting cancer and endocrine signaling pathways |
Mechanism of Action
The mechanism of action of 2-(2-Aminopropan-2-yl)aniline dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-(2-Aminoethyl)aniline Dihydrochloride (CAS: 1159823-45-6)
- Structure : Features a linear ethylamine chain (-CH₂CH₂NH₂) attached to the benzene ring.
- Molecular Formula : C₈H₁₄Cl₂N₂; MW : 209.12 g/mol .
- Higher molecular weight due to additional chloride ions (dihydrochloride vs. monohydrochloride variants).
| Property | 2-(2-Aminopropan-2-yl)aniline Dihydrochloride | 2-(2-Aminoethyl)aniline Dihydrochloride |
|---|---|---|
| Molecular Weight | 186.68 g/mol | 209.12 g/mol |
| Substituent | Branched propan-2-yl | Linear ethyl |
| Solubility (Predicted) | Moderate in water | Higher due to linear structure |
2-[(Dimethylamino)methyl]aniline Hydrochloride (CAS: 1269053-04-4)
- Structure: Contains a dimethylamino (-N(CH₃)₂) group attached via a methylene bridge.
- Molecular Formula: C₉H₁₅ClN₂; MW: 186.68 g/mol (monohydrochloride) .
- Key Differences: The dimethylamino group is a tertiary amine, making it less basic than the primary amine in the target compound.
o-Phenylenediamine Dihydrochloride (CAS: 615-28-1)
Complex Dihydrochloride Derivatives
Example: [2-(2-Pyridinylmethoxy)phenyl]amine Dihydrochloride (CAS: 1185299-37-9)
Physicochemical and Functional Comparisons
Solubility and Stability
- This compound: Moderate water solubility due to dihydrochloride salt form; stability issues under light exposure .
- Ethyl and Piperidine Derivatives: Ethyl analogs (e.g., 2-(2-Aminoethyl)aniline) show higher solubility, while piperidine-containing derivatives (e.g., 2-(Piperidin-4-yl)aniline dihydrochloride) exhibit improved lipid solubility due to cyclic amines .
Research and Application Insights
- Pharmaceutical Utility: The branched structure of this compound may enhance metabolic stability compared to linear analogs, making it favorable in drug design .
- Safety Profiles : Most dihydrochloride salts share similar hazards (e.g., irritation), but substituents like imidazole () or pyridine () may introduce additional toxicity risks .
Biological Activity
2-(2-Aminopropan-2-yl)aniline dihydrochloride, also known as 2-(2-Aminopropan-2-yl)aniline hydrochloride, is a substituted aniline compound with the molecular formula C9H16Cl2N2 and a molecular weight of 195.15 g/mol. This compound has garnered attention for its potential biological activities, particularly in pharmacological contexts, including its interactions with protein kinases and other cellular targets. The following sections explore its biological activity, mechanisms of action, and research findings.
- Molecular Formula : C9H16Cl2N2
- Molecular Weight : 195.15 g/mol
- Structure : Contains two amine groups and a propyl side chain, enhancing its reactivity.
Research indicates that this compound can modulate enzyme activity, particularly through inhibition of specific protein kinases. This modulation is crucial in various signaling pathways associated with diseases such as cancer.
Biological Activities Overview
| Activity Type | Description |
|---|---|
| Protein Kinase Inhibition | Inhibits specific kinases involved in cancer signaling pathways. |
| Antimicrobial Activity | Exhibits potential antimicrobial properties against various pathogens. |
| Anticancer Potential | Induces apoptosis in cancer cell lines, showing promise for drug development. |
| Anti-inflammatory Effects | Modulates inflammatory responses by affecting cytokine production. |
Case Studies and Research Findings
-
Protein Kinase Inhibition :
- Studies have shown that this compound acts as an inhibitor of certain protein kinases critical to cancer cell proliferation. For example, it has been reported to inhibit GSK-3β and CDK-4, which are involved in cell cycle regulation and survival pathways .
-
Antimicrobial Activity :
- The compound has demonstrated antimicrobial effects against both gram-positive and gram-negative bacteria. In vitro assays revealed significant zones of inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .
- Anticancer Activity :
- Anti-inflammatory Effects :
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(2-Aminopropan-2-yl)aniline dihydrochloride in laboratory settings?
- Methodological Answer : The compound can be synthesized via reductive amination or condensation reactions involving substituted aniline precursors. For example, analogous dihydrochloride derivatives (e.g., 4-(2-pyrrolidin-1-ylethoxy)aniline dihydrochloride) are synthesized using brominated intermediates coupled with amine-functionalized reagents under inert atmospheres . Purification typically involves recrystallization from ethanol/water mixtures or column chromatography.
Q. How can researchers validate the purity of this compound post-synthesis?
- Methodological Answer : Purity assessment requires a combination of analytical techniques:
- HPLC : Retention time comparison against reference standards (e.g., USP-grade ethyl aminopropiophenone hydrochloride protocols ).
- NMR Spectroscopy : Confirmation of proton environments (e.g., aromatic protons at δ 6.5–7.5 ppm and methyl groups at δ 1.2–1.5 ppm, based on structurally similar compounds ).
- Mass Spectrometry : Exact mass analysis (e.g., ESI-MS for [M+H]+ ions) to verify molecular weight .
Q. What are the critical storage conditions to maintain the stability of this compound?
- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C. Stability studies on related aniline dihydrochlorides (e.g., o-phenylenediamine dihydrochloride) indicate degradation under high humidity (>60% RH) or elevated temperatures (>25°C), necessitating desiccants and inert gas blankets .
Advanced Research Questions
Q. How can computational modeling resolve discrepancies between predicted and observed reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations can model electron density distributions to predict nucleophilic/electrophilic sites. For example, discrepancies in amine group reactivity in similar compounds (e.g., 4-(4-methylpiperazin-1-yl)aniline dihydrochloride) were resolved by comparing Mulliken charges with experimental kinetic data . Cross-validation with spectroscopic data (e.g., IR stretching frequencies) is critical .
Q. What experimental strategies assess the solubility and stability of the dihydrochloride salt in biorelevant media?
- Methodological Answer :
- Solubility : Use shake-flask methods in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) with UV-Vis quantification (λmax ~260 nm for aromatic amines ).
- Stability : Accelerated stability testing under stress conditions (40°C/75% RH) with LC-MS monitoring of degradation products (e.g., dehydrohalogenation or hydrolysis byproducts ).
Q. How can researchers elucidate the biological activity of this compound against enzyme targets?
- Methodological Answer :
- Enzyme Assays : Use fluorescence-based assays (e.g., VAP-1 inhibition studies with 50b derivatives ).
- Structural Analysis : Co-crystallization with target proteins (e.g., CYP isoforms) or molecular docking simulations to identify binding motifs .
Q. What mitigation strategies address decomposition pathways under varying pH conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
